1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate
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Overview
Description
1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a synthetic compound with potential applications in scientific research. It is a piperazine derivative that has been shown to have interesting properties in various studies.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been shown to act as a partial agonist at serotonin receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain neurotransmitters, such as serotonin, in the brain. Additionally, it has been shown to have potential anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its potential as a ligand for the study of serotonin receptors. Additionally, the compound has been shown to have potential therapeutic effects, which may be useful in the development of new drugs. However, one limitation of using the compound is its relatively limited availability.
Future Directions
There are many potential future directions for research involving 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One potential direction is the further study of its potential therapeutic effects, particularly in the treatment of anxiety and depression. Additionally, the compound may be useful in the development of new drugs targeting serotonin receptors. Further research may also be needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the reaction of cyclohexylamine with 4-methylphenol to form the corresponding amide. The amide is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with piperazine to form the final product. The oxalate salt is obtained by reacting the free base with oxalic acid.
Scientific Research Applications
1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential use in various scientific research applications. It has been shown to have potential as a ligand for the study of serotonin receptors, which are involved in a variety of physiological and pathological processes. Additionally, the compound has been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17;3-1(4)2(5)6/h7-10,17H,2-6,11-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJVZGKHOFEYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid |
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